molecular formula C11H23N3O B1597501 1-(3-Morpholinopropyl)Piperazine CAS No. 436852-18-5

1-(3-Morpholinopropyl)Piperazine

Cat. No. B1597501
CAS RN: 436852-18-5
M. Wt: 213.32 g/mol
InChI Key: RDJPLMDQJPJCEF-UHFFFAOYSA-N
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Description

1-(3-Morpholinopropyl)Piperazine, also known as MPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has an empirical formula of C11H23N3O and a molecular weight of 213.32 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The SMILES string for 1-(3-Morpholinopropyl)Piperazine is C(CN1CCNCC1)CN2CCOCC2 . The InChI is 1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2 .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

1-(3-Morpholinopropyl)Piperazine: is a significant scaffold in medicinal chemistry due to its versatility in drug design. It’s a key component in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (Viagra), which utilize the piperazine moiety for its pharmacological properties . The presence of the morpholine and piperazine rings offers multiple sites for functionalization, allowing for the development of compounds with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties.

Synthesis of Piperazine Derivatives

Recent advances in synthetic chemistry have highlighted methods for the C–H functionalization of piperazine derivatives. This process is crucial for creating structurally diverse molecules that can be used in various pharmaceutical applications. The ability to introduce functional groups selectively onto the piperazine ring expands the compound’s utility in creating more potent and selective drug candidates .

Photoredox Catalysis in Organic Synthesis

The compound’s structure is conducive to photoredox reactions, a field of growing interest in organic synthesis. Photoredox catalysis can be used to create complex molecules with high precision, and 1-(3-Morpholinopropyl)Piperazine can serve as a building block in such reactions, contributing to the development of new synthetic methodologies .

Mechanism of Action

Target of Action

1-(3-Morpholinopropyl)Piperazine, also known as 4-(3-piperazin-1-ylpropyl)morpholine, is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds, including this one, are known to interact with GABA receptors and voltage-gated sodium (NaV) channels . These targets play crucial roles in nerve signal transmission, making them important in the regulation of various physiological processes.

Mode of Action

Piperazine compounds, including 1-(3-Morpholinopropyl)Piperazine, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . Additionally, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels (NaV) . This modulation can affect the generation of action potentials, which are essential for the transmission of electrical impulses through nerve, muscle, and endocrine cell systems .

Pharmacokinetics

. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 1-(3-Morpholinopropyl)Piperazine are largely dependent on its interaction with its targets. By acting as a GABA receptor agonist, it can induce flaccid paralysis . Its modulation of NaV channels can influence the generation of action potentials, affecting the transmission of electrical impulses in nerve, muscle, and endocrine cell systems .

Safety and Hazards

1-(3-Morpholinopropyl)Piperazine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . When handling, it is advised to avoid personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

4-(3-piperazin-1-ylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJPLMDQJPJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371775
Record name 1-(3-Morpholinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Morpholinopropyl)Piperazine

CAS RN

436852-18-5
Record name 1-(3-Morpholinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436852-18-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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